Specific Scientific Field: This application falls under the field of Chemistry, specifically Inorganic Chemistry and Material Science .
Summary of the Application: A novel fluorescent zinc complex with 8-hydroxyquinoline containing benzimidazole ligands has been designed and synthesized .
Methods of Application or Experimental Procedures: The emission, IR spectroscopy, thermo-gravimetric analysis as well as electrochemical properties of the synthesized complex have been studied . The solid-state structures were determined via single crystal X-ray diffraction and powder X-ray diffraction .
Results or Outcomes: It was found that the ligands around the Zn atoms are distorted by the constrained coordination environment . Computational studies have also been performed to provide insights into the electronic transitions, excited state origins and electrochemical properties of the complex .
Specific Scientific Field: This application is in the field of Crystallography and Structural Chemistry .
Summary of the Application: The molecular structure of an anhydrous zinc 8-quinolinolate obtained by sublimation has been determined .
Methods of Application or Experimental Procedures: The complex forms triclinic crystals; a=11.858(1), b=13.019(2), c=10.834(1) Å, α=106.56(1), β=109.00(1), and γ=74.14(1)°, space group P\bar1 (No. 2) with one [Zn(C 9 H 6 NO) 2] 4 molecule . The structure was solved by the heavy atom method and refined by the block-diagonal least-squares procedure .
Results or Outcomes: The molecule is centrosymmetric and tetrameric; four [Zn (C 9 H 6 NO) 2] units being connected by oxygen atoms of 8-quinolinolate ligands . Two types of bridging oxygen atoms were found . Two crystallographically independent zinc atoms take different geometries, hexa-, and pentacoordinations .
Specific Scientific Field: This application is in the field of Analytical Chemistry and Environmental Science .
Summary of the Application: Fluorescent sensors based on 8-aminoquinoline as tools to detect Zn2+ ions in environmental and biological applications has been popular .
Methods of Application or Experimental Procedures: Various carboxamide groups are introduced into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives to improve water solubility and cell membrane permeability .
Results or Outcomes: The 8-amidoquinoline derivatives have been found to be effective in detecting Zn2+ ions in environmental and biological applications .
Specific Scientific Field: This application is in the field of Material Science and Electronics .
Summary of the Application: Zinc 8-quinolinolate has been used in the development of Organic Light-Emitting Diodes (OLEDs) .
Methods of Application or Experimental Procedures: The complex is synthesized and its emission, IR spectroscopy, thermo-gravimetric analysis as well as electrochemical properties are studied . The solid-state structures are determined via single crystal X-ray diffraction and powder X-ray diffraction .
Results or Outcomes: The ligands around the Zn atoms are distorted by the constrained coordination environment . The energy transfer mechanism for the luminescence of the complex was also investigated .
Specific Scientific Field: This application is in the field of Wood Science and Environmental Science .
Methods of Application or Experimental Procedures: Copper-8 is manufactured by condensation of copper 8-quinolinolate and nickel 2-ethyl hexoate . It is made soluble in organic solvents by nickel 2-ethyl hexoate to give a green solution .
Results or Outcomes: Copper-8 is toxic to wood pests except termites, but relatively less hazardous to living beings and the environment .
Specific Scientific Field: This application is in the field of Polymer Chemistry .
Summary of the Application: Zinc 8-quinolinolate has been used as an initiator for the ring-opening polymerization of rac-lactide .
Methods of Application or Experimental Procedures: The complex is synthesized and its properties are studied. The ring-opening polymerization of rac-lactide is initiated by the complex .
Results or Outcomes: The complex has been found to be effective in initiating the ring-opening polymerization of rac-lactide .
Methods of Application or Experimental Procedures: Copper-8 is manufactured by condensation of copper 8-quinolinolate and nickel 2-ethyl hexoate . It is
Zinc 8-quinolinolate is a coordination compound formed by the complexation of zinc ions with 8-hydroxyquinoline. It is represented by the chemical formula and has a molecular weight of approximately 317.84 g/mol. This compound is notable for its fluorescent properties and its role in zinc homeostasis within biological systems. Zinc 8-quinolinolate exhibits a variety of chemical behaviors, making it significant in both industrial and biological contexts.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The products formed can vary widely based on the specific conditions employed during the reactions .
Zinc 8-quinolinolate plays a crucial role in maintaining zinc homeostasis in biological systems. It interacts with zinc transporters that regulate the uptake and release of zinc ions across cellular membranes. This regulation is vital for several physiological processes, including:
Zinc 8-quinolinolate can be synthesized through various methods:
Zinc 8-quinolinolate finds applications in various fields:
Studies have shown that Zinc 8-quinolinolate interacts with various biological molecules, impacting cellular processes. Its ability to modulate zinc levels suggests potential therapeutic applications in treating diseases associated with zinc dysregulation. Research indicates that this compound may influence pathways related to oxidative stress and inflammation, which are critical in many chronic diseases .
Zinc 8-quinolinolate has several analogs that share structural features but differ in their central metal ions. Here are some similar compounds:
Compound | Central Metal Ion | Unique Features |
---|---|---|
Aluminium 8-quinolinolate | Aluminium | Different coordination chemistry; less stability |
Titanium 8-quinolinolate | Titanium | Exhibits different photophysical properties |
Copper 8-quinolinolate | Copper | Known for its catalytic properties |
Zinc 8-quinolinolate stands out due to its specific coordination chemistry and stability compared to these similar compounds. Its applications in OLED technology and as an antimicrobial agent further highlight its unique properties and potential uses .
Traditional methods for synthesizing Znq2 involve the reaction of zinc salts with 8-hydroxyquinoline (8-HQ) in aqueous or alcoholic media. For instance, zinc acetate reacts with 8-HQ in the presence of a base such as ammonia to yield Znq2 precipitates [2] [4]. This method typically requires stoichiometric control to ensure complete ligand coordination. Structural characterization via X-ray diffraction confirms the formation of a tetrahedral geometry around the zinc center, with two bidentate 8-quinolinolate ligands [1] [5]. While effective, conventional routes often necessitate elevated temperatures and prolonged reaction times, prompting the development of more efficient strategies.
A novel approach employs the well-defined organozinc precursor [Zn(q)2]2[tBuZn(OH)]2 to synthesize Znq2-derived coordination polymers. This precursor reacts with mixed-ligand systems, such as 4,4′-oxybisbenzoic acid (H2obc) and bipyridines, under ambient conditions to form 2D networks [3]. The precursor’s pre-organized structure facilitates the incorporation of secondary ligands without requiring solvothermal conditions or additional bases, enabling precise control over the resulting architecture. Single-crystal X-ray analysis reveals tetranuclear zinc clusters interconnected via carboxylate and bipyridine linkers [3].
Recent advances demonstrate that Znq2 complexes can be synthesized at ambient temperatures using organometallic precursors. For example, [Zn(q)2]2[tBuZn(OH)]2 reacts with H2obc and 4,4′-bipyridine in tetrahydrofuran at 25°C to yield luminescent coordination polymers [3]. This method avoids energy-intensive steps and preserves ligand integrity, making it suitable for thermally sensitive derivatives.
Solution-phase methods dominate Znq2 synthesis, particularly for nanoparticle fabrication. A precipitation approach involves dissolving zinc acetate and 8-HQ in aqueous ammonia, with cetyltrimethylammonium bromide (CTAB) as a surfactant to control particle size [2] [4]. Annealing the precipitates at 200°C enhances crystallinity, as evidenced by X-ray diffraction patterns showing sharp peaks corresponding to the monoclinic Znq2 phase [4]. UV-Vis spectroscopy confirms a bandgap of 5.11 eV, while photoluminescence studies reveal green emission at 539 nm, ideal for optoelectronic applications [4].
Synthesis Method | Conditions | Key Features | Reference |
---|---|---|---|
Conventional precipitation | Zn(OAc)₂, NH₃, H₂O, 25°C | High yield, requires annealing | [2] [4] |
Organometallic precursor | [Zn(q)₂]₂[tBuZn(OH)]₂, THF, 25°C | Ambient temperature, mixed-ligand polymers | [3] |
Surfactant-assisted | CTAB, 200°C annealing | Nanoparticles, enhanced luminescence | [4] |
Ester-functionalized Znq2 derivatives are synthesized by introducing alkyl or aryl groups to the 8-hydroxyquinoline ligand. For example, reacting 8-HQ with acyl chlorides prior to complexation yields esterified ligands, which subsequently coordinate to zinc(II). These modifications alter solubility and electronic properties, enabling tunable luminescence [3].
Halogen substituents (e.g., Cl, Br) at the quinoline ring’s 5- or 7-positions enhance electron-withdrawing effects, red-shifting emission wavelengths. Such derivatives are prepared via electrophilic substitution of 8-HQ followed by complexation with zinc nitrate [5]. X-ray photoelectron spectroscopy confirms halogen incorporation, while cyclic voltammetry reveals stabilized LUMO levels [5].
Purification of Znq2 typically involves recrystallization from dimethylformamide (DMF) or dichloromethane. Slow evaporation yields single crystals suitable for diffraction studies [1] [3]. Thermogravimetric analysis shows stability up to 300°C, with decomposition occurring via ligand loss [2]. For nanoparticles, centrifugation and repeated washing with ethanol remove unreacted precursors, while annealing ensures phase purity [4].
Irritant